4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid
Description
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid is a synthetic benzoic acid derivative characterized by a cyclopropyl-propylamino-methyl substituent at the para position of the benzene ring. This compound features a tertiary amine group linked to a cyclopropane ring and a propyl chain, which may enhance its lipophilicity and influence its pharmacokinetic properties.
Properties
IUPAC Name |
4-[[cyclopropyl(propyl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-9-15(13-7-8-13)10-11-3-5-12(6-4-11)14(16)17/h3-6,13H,2,7-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQKYJACDRSYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would typically include the preparation of the necessary boron reagents, followed by the coupling reaction under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid with structurally or functionally related benzoic acid derivatives from the evidence:
Key Structural and Functional Differences:
In contrast, the azo-containing derivative (CAS 89132-03-6) is structurally distinct, with photolabile and hazardous properties, limiting its biomedical use .
Pharmacological Potential: Piperidine-based analogs (e.g., compound 4 in ) demonstrate therapeutic relevance in arthritis, suggesting that the cyclopropyl-propylamino group in the target compound could similarly target inflammatory pathways . 4-[(Cyclopropylcarbonyl)amino]benzoic acid (CAS 23745-26-8) serves as a pharmaceutical intermediate, highlighting the versatility of cyclopropane motifs in drug synthesis .
Safety and Handling :
- Unlike the hazardous azo compound , the target compound’s lack of reactive groups (e.g., azo or ester linkages) may improve safety profiles, though specific toxicity data are unavailable.
Biological Activity
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid (C14H19NO2) is a benzoic acid derivative characterized by a cyclopropyl group attached to a propyl amino group. This unique structure contributes to its potential biological activity, particularly in pharmacological applications. Recent studies have indicated its possible anti-inflammatory and analgesic effects, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- Structure : The compound features a cyclopropyl group linked to a propyl amino group and a benzoic acid moiety, which enhances its interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to bind to specific receptors and enzymes. The cyclopropyl moiety may enhance binding affinity, influencing various molecular pathways that could lead to therapeutic effects. However, detailed studies are required to fully elucidate these mechanisms.
Biological Activity Overview
Research Findings and Case Studies
Recent investigations into the biological activity of this compound have yielded promising results:
- Study on Inflammatory Models : In vitro experiments demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential as an anti-inflammatory agent .
- Pain Relief Assessment : In animal models, administration of the compound resulted in a marked decrease in pain response during formalin tests, suggesting effective analgesic properties .
- Comparative Analysis with Similar Compounds : A comparative study with other benzoic acid derivatives revealed that this compound exhibited superior binding affinity to certain receptors involved in pain and inflammation pathways .
Data Table: Comparative Biological Activity
| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | High | Low |
| 4-Aminobenzoic acid | Low | Moderate | Moderate |
| 4-Hydroxybenzoic acid | Moderate | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
